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Compound of Interest

Compound Name: S14-95

Cat. No.: B15575123 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the molecular

interactions, mechanism of action, and experimental validation of S14-95, a novel inhibitor of

the JAK/STAT signaling pathway.

Introduction
S14-95 is a novel natural compound isolated from the fermentation broth of the fungus

Penicillium sp. 14-95, which has been recently reclassified as Aspergillus similanensis[1]. This

small molecule has been identified as a potent inhibitor of interferon-gamma (IFN-γ) mediated

signal transduction. Its inhibitory action is primarily focused on the Janus kinase/signal

transducer and activator of transcription (JAK/STAT) pathway, a critical signaling cascade

involved in immune responses, inflammation, and cell proliferation. Furthermore, S14-95 has

demonstrated inhibitory effects on the p38 MAP kinase pathway, which is also implicated in

inflammatory processes. This dual inhibitory activity makes S14-95 a compound of significant

interest for therapeutic development in inflammatory and autoimmune diseases.

Target Protein and Mechanism of Action
The primary molecular target of S14-95 is within the JAK/STAT signaling pathway. Specifically,

S14-95 exerts its inhibitory effect by preventing the phosphorylation of the STAT1α transcription

factor[1]. In the canonical JAK/STAT pathway initiated by IFN-γ, the binding of IFN-γ to its

receptor leads to the activation of Janus kinases (JAKs), which then phosphorylate the
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intracellular domain of the receptor. This phosphorylation event creates docking sites for

STAT1α, which is subsequently phosphorylated by the activated JAKs. Phosphorylated STAT1α

dimerizes and translocates to the nucleus to regulate gene expression. S14-95 intervenes in

this process by inhibiting the phosphorylation of STAT1α, thereby blocking the downstream

signaling cascade.

In addition to its effects on the JAK/STAT pathway, S14-95 also inhibits the activation of the p38

mitogen-activated protein (MAP) kinase[1]. The p38 MAP kinase pathway is another crucial

signaling route involved in the expression of pro-inflammatory genes. The ability of S14-95 to

modulate both of these pathways highlights its potential as a multi-target anti-inflammatory

agent.

Quantitative Data: Bioactivity of S14-95
The biological activity of S14-95 has been quantified through various in vitro assays. The

following table summarizes the key quantitative data available for S14-95.
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Assay

Description
Cell Line Parameter Value Reference

Inhibition of IFN-

γ mediated

secreted alkaline

phosphatase

(SEAP) reporter

gene expression

HeLa S3 IC50
2.5 - 5 µg/ml (5.4

- 10.8 µM)
[1]

Inhibition of

lipopolysaccharid

e (LPS)/IFN-γ

stimulated

expression of

cyclooxygenase-

2 (COX-2)

J774 mouse

macrophages

Concentration for

inhibition

5 µg/ml (10.8

µM)
[1]

Inhibition of

lipopolysaccharid

e (LPS)/IFN-γ

stimulated

expression of

inducible nitric

oxide synthase

(iNOS/NOS II)

J774 mouse

macrophages

Concentration for

inhibition

5 µg/ml (10.8

µM)
[1]

Signaling Pathways Modulated by S14-95
The following diagrams illustrate the signaling pathways affected by S14-95 and pinpoint its site

of action.
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Figure 1: Inhibition of the JAK/STAT pathway by S14-95.
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Figure 2: Inhibition of the p38 MAP kinase pathway by S14-95.

Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of S14-95 are not publicly

available. However, based on the published research, the following outlines the key

experimental methodologies employed.

Screening for Inhibitors of IFN-γ Mediated Signal
Transduction
This assay was used for the initial identification of S14-95.

Objective: To identify compounds that inhibit the IFN-γ signaling pathway.

Cell Line: HeLa S3 cells stably transfected with a secreted alkaline phosphatase (SEAP)

reporter gene under the control of an IFN-γ responsive promoter.

General Procedure:

Seed HeLa S3-SEAP cells in microtiter plates.

Treat cells with varying concentrations of the test compound (e.g., S14-95).

Stimulate the cells with IFN-γ to induce the signaling cascade and reporter gene

expression.

Incubate for a sufficient period to allow for SEAP expression and secretion into the culture

medium.

Collect the cell culture supernatant.

Quantify SEAP activity using a colorimetric or chemiluminescent substrate.

Calculate the IC50 value, which represents the concentration of the inhibitor required to

reduce the SEAP signal by 50%.
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Figure 3: Workflow for screening inhibitors of IFN-γ signaling.

Inhibition of Pro-inflammatory Enzyme Expression
This assay was used to confirm the anti-inflammatory activity of S14-95.

Objective: To determine if S14-95 can inhibit the expression of pro-inflammatory enzymes

COX-2 and iNOS.
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Cell Line: J774 mouse macrophages.

General Procedure:

Culture J774 macrophages.

Pre-treat the cells with S14-95 at a specific concentration (e.g., 5 µg/ml).

Stimulate the cells with a combination of lipopolysaccharide (LPS) and IFN-γ to induce the

expression of COX-2 and iNOS.

After an appropriate incubation period, lyse the cells.

Analyze the cell lysates for the expression levels of COX-2 and iNOS using methods such

as Western blotting or quantitative PCR.

Compare the expression levels in S14-95 treated cells to untreated, stimulated controls.

Conclusion
S14-95 is a promising natural product with a distinct mechanism of action targeting key

inflammatory signaling pathways. Its ability to inhibit STAT1α phosphorylation and p38 MAP

kinase activation provides a strong rationale for its further investigation as a potential

therapeutic agent for a range of inflammatory and autoimmune disorders. The data presented

in this guide offer a foundational understanding for researchers and drug development

professionals interested in the further exploration and development of S14-95 and related

compounds. Future studies should focus on elucidating the precise binding site of S14-95,

determining its binding affinity through biophysical methods, and evaluating its efficacy and

safety in preclinical in vivo models.
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Binding of S14-95]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575123#s14-95-target-protein-binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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